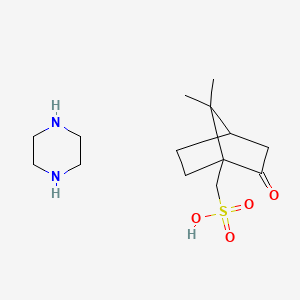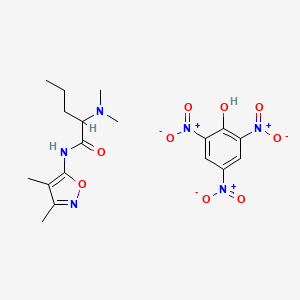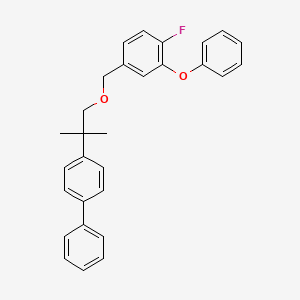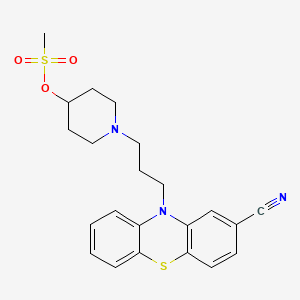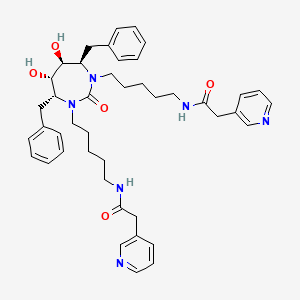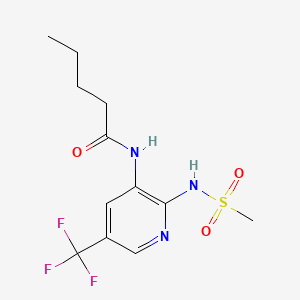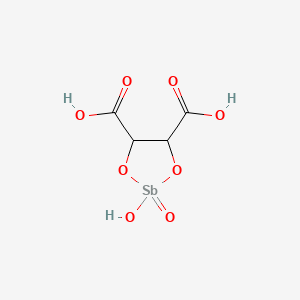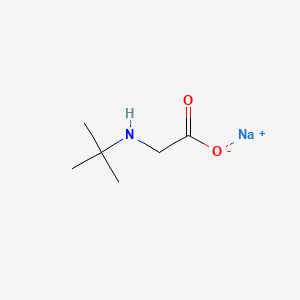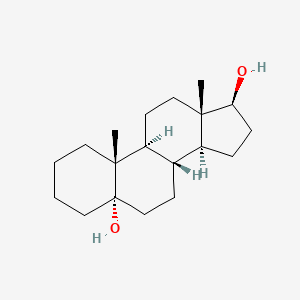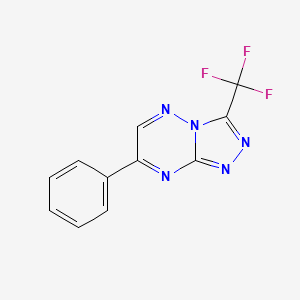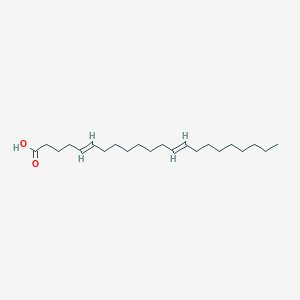
5,13-Docosadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,13-Docosadienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds located at the 5th and 13th carbon positions. This compound is also known by its IUPAC name, (5Z,13Z)-docosa-5,13-dienoic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,13-Docosadienoic acid can be synthesized through the hydrolysis of meadowfoam fatty amides. The process involves recrystallization from hexane to obtain crystals of monoenoic fatty amides, which are then hydrolyzed to yield meadowfoam fatty acids enriched in this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of meadowfoam oil, which is rich in this fatty acid. The oil is subjected to high-pressure steam splitting to obtain the fatty acids, followed by further purification processes such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5,13-Docosadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the double bonds into epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
5,13-Docosadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a standard in analytical chemistry.
Biology: It is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of lubricants, cosmetics, and biodegradable polymers
Wirkmechanismus
The mechanism of action of 5,13-docosadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various biochemical pathways. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic acid: An 18-carbon fatty acid with two double bonds at the 9th and 12th positions.
Arachidonic acid: A 20-carbon fatty acid with four double bonds at the 5th, 8th, 11th, and 14th positions.
Docosahexaenoic acid: A 22-carbon fatty acid with six double bonds at the 4th, 7th, 10th, 13th, 16th, and 19th positions.
Uniqueness
5,13-Docosadienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linoleic acid and arachidonic acid, it has a longer carbon chain and fewer double bonds, making it more stable and less prone to oxidation. Compared to docosahexaenoic acid, it has fewer double bonds, which affects its role in cell membrane dynamics and signaling .
Eigenschaften
CAS-Nummer |
182305-58-4 |
|---|---|
Molekularformel |
C22H40O2 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
(5E,13E)-docosa-5,13-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,17-18H,2-8,11-16,19-21H2,1H3,(H,23,24)/b10-9+,18-17+ |
InChI-Schlüssel |
HVHVBKMJDJLCEQ-RKHHRFTBSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCC/C=C/CCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




